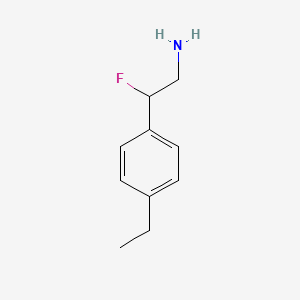

2-(4-Ethylphenyl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUKYXTTKGMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethylphenyl)-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14FN

- CAS Number : 1566678-92-9

- Molecular Weight : 169.22 g/mol

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-ethylphenol with a fluorinated ethyl amine. This method allows for the introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.

Synthetic Route Example

- Starting Material : 4-Ethylphenol

- Reagent : Fluoroethylamine

- Catalyst : Base (e.g., NaOH)

- Solvent : Ethanol or DMSO

- Temperature : Reflux conditions

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant Activity : Studies suggest that fluoroalkylamines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| McBee et al. (2023) | Demonstrated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant effects. |

| Tanaka et al. (2022) | Found that fluorinated compounds exhibit enhanced anti-inflammatory activity in murine models, suggesting therapeutic applications in autoimmune diseases. |

| Hayer et al. (2021) | Investigated the modulation of phosphoinositide 3-kinase (PI3K) pathways by fluorinated amines, highlighting their role in cancer therapy. |

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoroethylamine | Structure | Neurotransmitter modulation |

| 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine | Structure | Antidepressant effects |

| 4-Ethylphenol | Structure | Antimicrobial properties |

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethylphenyl)-2-fluoroethan-1-amine has potential applications in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, compounds derived from this amine have been studied for their effects on neurotransmitter transporters, particularly the vesicular monoamine transporter (VMAT), which plays a critical role in neuroprotection against neurotoxins .

Synthesis of Novel Compounds

This compound serves as a nucleophile in organic synthesis, particularly in the preparation of 2-amino-4-arylpyrimidine derivatives. These derivatives are significant due to their biological activities, including anticancer properties . The ability to create ortho-metalated primary phenethylamines from this compound has been demonstrated, leading to the formation of palladacycles useful in various catalytic processes .

Pharmacological Research

Research indicates that compounds related to this compound may act on dopamine receptors and other neurotransmitter systems. Studies have shown that modifications to the ethylphenyl moiety can significantly alter the pharmacological profile of these compounds, making them candidates for further investigation as potential treatments for neurological disorders .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of derivatives synthesized from this compound against dopaminergic neuron degeneration. The results indicated that certain modifications enhanced protective effects against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), suggesting therapeutic potential for Parkinson's disease .

Case Study 2: Synthesis and Evaluation of Anticancer Agents

Another research focused on synthesizing novel anticancer agents based on the structure of this compound. The study evaluated various derivatives for cytotoxicity against cancer cell lines, revealing promising candidates that warrant further development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential use in developing drugs targeting neurotransmitter systems |

| Organic Synthesis | Acts as a nucleophile for synthesizing biologically active compounds |

| Pharmacological Research | Investigated for effects on VMAT and dopamine receptors |

| Anticancer Research | Derivatives evaluated for cytotoxicity against cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(4-Ethylphenyl)-2-fluoroethan-1-amine, highlighting variations in substituents and their implications:

*Calculated based on molecular formula.

Electronic Effects

- Halogenated Derivatives : Bromine (in 2-(4-bromophenyl)-2,2-difluoroethan-1-amine) introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets in enzymes or receptors .

Solubility and Lipophilicity

- Ether vs. Alkyl Groups: The 4-ethoxyphenyl analog (C10H14FNO) exhibits higher aqueous solubility than the 4-ethylphenyl derivative due to the oxygen atom’s polarity .

- Trifluoromethoxy Substitution : The CF3O group in biphenyl derivatives significantly increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing solubility .

Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Ethylphenyl)-2-fluoroethan-1-amine typically involves the following key steps:

- Introduction of the fluoro substituent at the alpha position of an ethanamine derivative

- Attachment of the 4-ethylphenyl group to the ethane backbone

- Formation of the primary amine group at the terminal position

These steps are usually achieved through nucleophilic substitution reactions, fluorination techniques, and reductive amination or amine protection/deprotection strategies.

Fluorination Strategies

Fluorination at the alpha carbon adjacent to the amine group is a critical step. Common methods include:

- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which selectively introduce a fluorine atom at the alpha position of a carbonyl or amine precursor.

- Nucleophilic fluorination where a suitable leaving group (e.g., a halide or tosylate) is replaced by fluoride ion, often using reagents like potassium fluoride or tetra-n-butylammonium fluoride (TBAF).

The choice of fluorination method depends on the precursor's functional groups and the desired regioselectivity.

Attachment of the 4-Ethylphenyl Group

The 4-ethylphenyl moiety is generally introduced via:

- Aryl substitution reactions where a 4-ethylphenyl halide (e.g., bromide or iodide) undergoes nucleophilic substitution with an appropriate ethane derivative.

- Cross-coupling reactions such as Suzuki or Negishi coupling, which allow the formation of carbon-carbon bonds between a 4-ethylphenyl boronic acid or organozinc reagent and an ethyl-substituted halide or pseudohalide.

Amine Group Formation

The primary amine group at the ethan-1-amine position is introduced or revealed through:

- Reductive amination of a corresponding aldehyde or ketone intermediate with ammonia or an amine source, followed by reduction.

- Substitution of a leaving group (e.g., halide) with azide ion, followed by reduction of the azide to amine.

- Protection and deprotection strategies to ensure selective amination without side reactions.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2-(4-ethylphenyl)ethanone | Friedel-Crafts acylation of ethylbenzene with acetyl chloride, AlCl3 catalyst | 4-Ethylacetophenone |

| 2 | Alpha-fluorination | Electrophilic fluorination with NFSI or Selectfluor | 2-Fluoro-1-(4-ethylphenyl)ethanone |

| 3 | Reductive amination | Ammonia and reducing agent (e.g., NaBH3CN) | This compound |

Data Table: Comparison of Fluorination Methods for Alpha-Fluoroethanamine Derivatives

| Method | Reagents/Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|

| Electrophilic fluorination | NFSI, room temperature, organic solvent | 70-85 | High | Mild conditions, good selectivity |

| Nucleophilic fluorination | KF or TBAF, polar aprotic solvent, heat | 50-70 | Moderate | Requires good leaving group |

| Deoxyfluorination | DAST (diethylaminosulfur trifluoride) | 65-80 | High | Sensitive to moisture |

Notes on Purification and Characterization

- The final compound is typically purified by column chromatography or recrystallization.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) to confirm fluorine incorporation and amine presence.

- Mass Spectrometry (MS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Q & A

Q. How can researchers mitigate discrepancies in NMR spectral data across different laboratories?

- Methodological Answer :

- Standardization : Calibrate instruments with tetramethylsilane (TMS) or CFCl (F). Use deuterated solvents (e.g., CDCl) from the same supplier.

- Collaborative Validation : Share raw data (FID files) and reprocess with consistent parameters (e.g., line broadening = 0.3 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.